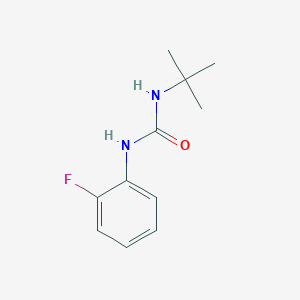

1-Tert-butyl-3-(2-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-tert-butyl-3-(2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-11(2,3)14-10(15)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTVOMSZLMSUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Tert Butyl 3 2 Fluorophenyl Urea

Diverse Synthetic Routes and Pathway Optimization

The construction of the urea (B33335) linkage in 1-tert-butyl-3-(2-fluorophenyl)urea can be approached through several synthetic avenues. The optimization of these pathways is crucial for achieving high yields, purity, and process efficiency.

Classical Amide Coupling and Urea Formation Strategies Utilizing Isocyanates

The most traditional and widely employed method for the synthesis of unsymmetrical ureas is the reaction between an isocyanate and an amine. rsc.org This approach offers a direct and often high-yielding route to the desired product. For the synthesis of this compound, two primary pathways exist:

Pathway A: The reaction of 2-fluorophenyl isocyanate with tert-butylamine (B42293).

Pathway B: The reaction of tert-butyl isocyanate with 2-fluoroaniline (B146934).

Both pathways are viable, and the choice between them may depend on the commercial availability, cost, and stability of the respective isocyanate and amine precursors. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (MeCN), at room temperature. nih.gov The reaction is generally exothermic and proceeds to completion without the need for a catalyst. poliuretanos.net

The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group, followed by a proton transfer to yield the final urea product. The reaction is often rapid and clean, with the product precipitating out of the reaction mixture in some cases, simplifying purification. mdpi.com

For more complex syntheses, such as in the preparation of pyrazinyl–aryl urea derivatives, isocyanates are often generated in situ from the corresponding amine using reagents like triphosgene (B27547) (bis(trichloromethyl) carbonate) in the presence of a non-nucleophilic base like triethylamine (B128534) (Et3N). nih.gov This in situ generation avoids the handling of potentially toxic and moisture-sensitive isocyanates.

| Reactant 1 | Reactant 2 | Typical Solvents | Conditions | Key Advantages |

| 2-Fluorophenyl isocyanate | tert-Butylamine | Dichloromethane, THF, Acetonitrile | Room Temperature | Direct, high yield, simple workup |

| tert-Butyl isocyanate | 2-Fluoroaniline | Dichloromethane, THF, Acetonitrile | Room Temperature | Utilizes commercially available precursors |

| 2-Fluoroaniline | Triphosgene, then tert-Butylamine | Dichloromethane, 1,2-Dichloroethane | 0 °C to Room Temperature | Avoids isolation of isocyanate |

Catalyst-Free and Green Chemistry Approaches to N-C Bond Formation in Urea Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For urea synthesis, catalyst-free and green chemistry approaches have emerged as attractive alternatives to traditional methods that may use hazardous solvents or reagents.

One notable development is the synthesis of N-substituted ureas in water. nih.gov This method avoids the use of volatile organic compounds (VOCs) and often allows for simple product isolation by filtration. The reaction of an amine with an isocyanate can be performed "on-water," where the immiscibility of the reactants with water can lead to high reaction rates and selectivity. mdpi.com For the synthesis of this compound, reacting 2-fluorophenyl isocyanate with tert-butylamine in an aqueous medium could offer a greener and more sustainable route.

Another green approach involves the direct reaction of amines with carbon dioxide (CO2) to form ureas. While this method is highly desirable from a sustainability perspective, it often requires high temperatures and pressures and may not be suitable for all substrates. However, research into catalyst systems that can facilitate this transformation under milder conditions is ongoing. google.com

| Approach | Reactants | Solvent | Conditions | Key Advantages |

| On-Water Synthesis | 2-Fluorophenyl isocyanate, tert-Butylamine | Water | Room Temperature | Environmentally friendly, simple product isolation |

| Catalyst-Free (Neat) | 2-Fluorophenyl isocyanate, tert-Butylamine | None | Room Temperature | Solvent-free, high atom economy |

| CO2 Utilization | 2-Fluoroaniline, tert-Butylamine, CO2 | Various | High Temperature/Pressure | Utilizes a renewable C1 source |

Photochemical and Alternative Methods for N-Substituted Urea Generation

Photochemical methods offer unique pathways for the synthesis of organic compounds, often proceeding under mild conditions and with high selectivity. While not as common as isocyanate-based routes, photochemical synthesis of N-substituted ureas has been reported. One such method involves the photo-on-demand generation of phosgene (B1210022) from chloroform (B151607) (CHCl3) or tetrachloroethylene (B127269) (TCE) in the presence of an amine. sigmaaldrich.comnoaa.gov

In this process, UV irradiation of a solution of the amine in chloroform or tetrachloroethylene under an oxygen atmosphere generates phosgene in situ. The phosgene then reacts with the amine to form an isocyanate intermediate, which subsequently reacts with another equivalent of the amine to yield the symmetrical or unsymmetrical urea. sigmaaldrich.com Applying this to the synthesis of this compound would involve the photochemical reaction of a mixture of 2-fluoroaniline and tert-butylamine in a suitable chlorinated solvent. However, controlling the selectivity to favor the desired unsymmetrical product over symmetrical byproducts would be a significant challenge.

Alternative methods for generating the urea linkage include the Curtius, Hofmann, and Lossen rearrangements, which proceed through an isocyanate intermediate generated from a carboxylic acid derivative, an amide, or a hydroxamic acid, respectively. rsc.org For instance, a one-pot tandem synthesis of unsymmetrical ureas via a Curtius rearrangement can be achieved through microwave irradiation of a carboxylic acid and an amine in the presence of diphenylphosphoryl azide. poliuretanos.net

Precursor Synthesis and Derivatization Strategies for Specific Substructures

The successful synthesis of this compound relies on the availability and purity of its key precursors: 2-fluoroaniline and tert-butylamine, and their corresponding isocyanates.

Both 2-fluoroaniline and tert-butylamine are readily available commercial chemicals. nih.gov However, should a custom synthesis be required, 2-fluoroaniline can be prepared from 1-fluoro-2-nitrobenzene (B31998) via reduction. The tert-butyl group is typically introduced using tert-butylation agents.

The derivatization of these precursors into the reactive isocyanate intermediates is a critical step.

2-Fluorophenyl isocyanate can be synthesized from 2-fluoroaniline by phosgenation. This involves reacting 2-fluoroaniline with phosgene or a phosgene equivalent like triphosgene. nih.gov The reaction is typically carried out in an inert solvent.

tert-Butyl isocyanate is also commercially available. noaa.govwikipedia.org It can be prepared from tert-butylamine through various methods, including the Hofmann carbylamine reaction where tert-butylamine reacts with chloroform and a strong base. acs.org

Scale-Up Considerations and Process Chemistry for Urea Derivatives

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed through careful process chemistry and engineering.

Key considerations for the scale-up of urea synthesis include:

Reaction Kinetics and Thermochemistry: The reaction between an isocyanate and an amine is typically fast and exothermic. On a large scale, efficient heat dissipation is crucial to maintain temperature control and prevent runaway reactions.

Mixing and Mass Transfer: Ensuring efficient mixing of the reactants is vital for achieving complete conversion and minimizing side reactions, especially in heterogeneous reaction mixtures.

Solvent Selection and Recovery: The choice of solvent should consider not only its performance in the reaction but also its safety, environmental impact, and ease of recovery and recycling.

Purification and Product Isolation: The method of purification must be scalable and efficient. While laboratory-scale purifications often rely on column chromatography, industrial processes favor crystallization, filtration, and washing to isolate the final product in high purity. For instance, in the kilogram-scale synthesis of a clinical candidate, the final urea bond formation was followed by simple filtration and washing to obtain the product.

Process Safety: The handling of hazardous materials like isocyanates and phosgene (or its equivalents) requires robust safety protocols, including closed systems, proper ventilation, and emergency response plans.

The development of a robust and scalable process often involves a multi-step optimization, as demonstrated in the synthesis of the clinical candidate BPR1K871, where the initial synthetic route was significantly improved for kilogram-scale production by changing reagents to suppress impurities and facilitating easier purification.

Detailed Structural Elucidation and Conformational Analysis of 1 Tert Butyl 3 2 Fluorophenyl Urea

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the detailed structural elucidation of 1-tert-butyl-3-(2-fluorophenyl)urea in both solution and the solid state. These methods provide critical information on the molecular framework, functional groups, and the subtle effects of electronic and steric interactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide a wealth of structural information. The chemical shifts are highly sensitive to the electronic environment of each nucleus, which is influenced by the electronegative fluorine atom and the electron-donating and sterically demanding tert-butyl group.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to predict NMR chemical shifts with a high degree of accuracy, often showing excellent correlation with experimental values. nih.govnih.govmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the aromatic ring, and the two N-H protons of the urea (B33335) linkage.

Tert-butyl Protons: A sharp singlet, integrating to nine protons, would be observed for the chemically equivalent methyl groups of the tert-butyl moiety. Its chemical shift would likely appear in the upfield region, typically around 1.3-1.5 ppm.

Aromatic Protons: The 2-fluorophenyl group would give rise to a complex multiplet pattern in the aromatic region (typically 6.8-8.0 ppm) due to spin-spin coupling between the fluorine atom and the adjacent protons, as well as among the protons themselves.

N-H Protons: Two distinct signals for the N-H protons are expected. The N-H proton adjacent to the tert-butyl group (NH-tBu) and the N-H proton adjacent to the fluorophenyl ring (NH-Ar) would exhibit different chemical shifts due to their different electronic environments. These signals are often broad and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The NH-Ar proton is expected to be more downfield shifted due to the electron-withdrawing nature of the aromatic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information on the carbon skeleton.

Tert-butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and another for the three equivalent methyl carbons.

Urea Carbonyl Carbon: The carbonyl carbon of the urea group would appear as a single resonance in the downfield region, typically around 155-160 ppm.

Aromatic Carbons: The 2-fluorophenyl ring would display six distinct signals. The carbon atom directly bonded to the fluorine atom (C-F) would exhibit a large one-bond C-F coupling constant, which is a characteristic feature. The other aromatic carbon signals would also show smaller couplings to the fluorine atom.

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |

| Proton | δ (ppm) |

| -C(CH₃)₃ | ~1.4 (s, 9H) |

| -C(C H₃)₃ | ~30 |

| NH (t-butyl side) | ~6.5 (br s, 1H) |

| NH (aryl side) | ~8.5 (br s, 1H) |

| Aromatic H | ~6.9-8.1 (m, 4H) |

Note: The data in this table is predictive and based on computational models and analysis of similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying functional groups and probing intermolecular interactions, particularly hydrogen bonding. The vibrational modes of this compound are sensitive to the molecular conformation and the strength of hydrogen bonds. DFT calculations are also highly effective in predicting vibrational frequencies, aiding in the assignment of experimental bands. nih.gov

Key Vibrational Modes:

N-H Stretching: The N-H stretching vibrations are particularly informative. In a non-hydrogen-bonded state (e.g., in a dilute solution in a non-polar solvent), these bands would appear in the range of 3300-3500 cm⁻¹. In the solid state, where strong intermolecular N-H···O=C hydrogen bonds are expected, these bands will broaden and shift to lower wavenumbers (3100-3300 cm⁻¹), indicating the presence of hydrogen bonding.

C=O Stretching (Amide I band): The C=O stretching vibration is one of the most intense bands in the IR spectrum of ureas and typically appears around 1630-1680 cm⁻¹. Its position is also sensitive to hydrogen bonding; a shift to lower frequency indicates a weakening of the C=O bond due to its involvement as a hydrogen bond acceptor.

N-H Bending and C-N Stretching (Amide II and III bands): These coupled vibrations appear at lower frequencies and provide further confirmation of the urea functional group.

Aromatic and Aliphatic C-H Stretching: These vibrations are expected in their characteristic regions, above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for the aliphatic C-H of the tert-butyl group.

C-F Stretching: A strong band corresponding to the C-F stretching vibration is expected in the range of 1200-1250 cm⁻¹.

| Predicted Vibrational Frequencies (cm⁻¹) | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (H-bonded) | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| C=O Stretch (Amide I) | 1630 - 1660 |

| N-H Bend (Amide II) | 1550 - 1590 |

| C-F Stretch | 1200 - 1250 |

Note: The data in this table is predictive and based on computational models and analysis of similar compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement of its molecular ion (M⁺˙). Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can be used for structural confirmation.

The fragmentation of N,N'-disubstituted ureas is influenced by the stability of the resulting fragments. libretexts.orgmdpi.com Key fragmentation pathways for this compound would likely involve:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the tert-butyl group, leading to the loss of a methyl radical (•CH₃) and the formation of a stable cation.

McLafferty-type Rearrangement: While less common for the tert-butyl group, rearrangement reactions can occur.

Cleavage of the Urea Moiety: Fragmentation can occur at the C-N bonds of the urea core. A significant fragmentation pathway often involves the cleavage to form an isocyanate and an amine, or their corresponding ionic fragments. For this molecule, this could result in fragments corresponding to tert-butyl isocyanate and 2-fluoroaniline (B146934).

| Predicted Mass Spectrometry Fragments | |

| m/z | Possible Fragment Identity |

| 210 | [M]⁺˙ (Molecular Ion) |

| 195 | [M - CH₃]⁺ |

| 111 | [H₂N-C₆H₄F]⁺ |

| 99 | [t-Bu-N=C=O]⁺˙ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

Note: The data in this table is predictive and based on common fragmentation patterns of phenylureas. Relative abundances are not predicted.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. wikipedia.org While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be inferred from the vast number of reported crystal structures of related N,N'-disubstituted ureas. acs.orgacs.org

Crystal Packing and Supramolecular Assembly Motifs

The crystal packing of N,N'-disubstituted ureas is dominated by strong and directional hydrogen bonds. nih.govpsu.edu The most common and robust supramolecular motif formed by ureas is the one-dimensional, self-complementary N-H···O=C hydrogen-bonded chain, often referred to as a "urea tape" or α-network. acs.orgresearchgate.net In this motif, each urea molecule donates two N-H protons to and accepts a hydrogen bond at its carbonyl oxygen from two neighboring molecules, forming a catemeric chain.

Intermolecular Interactions: Hydrogen Bonding Networks and Halogen Bonding

The stability and structure of the crystal lattice are governed by a hierarchy of intermolecular interactions.

Hydrogen Bonding Networks: The primary interaction dictating the supramolecular assembly is the N-H···O=C hydrogen bond. researchgate.net In the urea tape motif, the two N-H groups of a single urea molecule form hydrogen bonds with the carbonyl oxygen of two adjacent molecules. This creates a robust, linear chain. These chains then pack together, stabilized by weaker interactions. The presence of the electron-withdrawing fluorine on the phenyl ring can influence the acidity of the adjacent N-H proton, potentially modulating the strength of the hydrogen bonds. acs.org

The combination of strong N-H···O hydrogen bonds forming the primary structural motif, supplemented by weaker C-H···O and C-H···F interactions, and van der Waals forces, will define the final, intricate three-dimensional architecture of crystalline this compound.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. Each polymorphic form can exhibit different physical properties, including solubility, stability, and melting point.

While extensive, dedicated studies on the polymorphism of this compound are not widely available in the public domain, analysis of related structures provides valuable insights. For instance, studies on similar aryl urea derivatives, such as 3-tert-butyl-1-(3-hydroxyphenyl)urea (B11947072), have detailed their crystal structures and intermolecular interactions. In one such study, the compound was found to crystallize in a monoclinic system with the space group P21/n. researchgate.net The crystal packing in this analogue is stabilized by a network of hydrogen bonds and van der Waals forces, highlighting the importance of the urea functionality in directing the supramolecular assembly. researchgate.net

The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea also reveals how substituents on the phenyl ring influence molecular packing. researchgate.net In this case, intermolecular hydrogen bonds between the urea groups are pivotal in shaping the crystal lattice. researchgate.net Given these examples, it is highly probable that this compound also forms a hydrogen-bonded network in its solid state, primarily through its N-H donors and the carbonyl oxygen acceptor. The presence of the fluorine atom could introduce additional weak interactions, such as C-H···F bonds, which might influence the crystal packing and potentially lead to polymorphism under different crystallization conditions.

Co-crystallization, the process of forming a crystalline solid composed of two or more different molecules in the same lattice, is another avenue for modifying the physical properties of a compound. There are currently no specific studies reported on the co-crystallization of this compound. However, the hydrogen-bonding capabilities of the urea group make it an excellent candidate for forming co-crystals with suitable co-formers that possess complementary hydrogen bond donors or acceptors.

Conformational Analysis and Rotational Isomerism

The conformational flexibility of this compound is primarily dictated by rotation around several key single bonds. These rotations give rise to different rotational isomers, or conformers, which can have distinct energy levels and populations. The most significant rotations are around the C-N bonds connecting the urea bridge to the tert-butyl and 2-fluorophenyl groups.

Experimental Methods:

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the average conformation in solution and the energy barriers to rotation. For related urea derivatives, ¹H and ¹³C NMR have been used to confirm their structures. researchgate.net In the case of this compound, variable-temperature NMR studies could potentially be used to observe the coalescence of signals corresponding to different conformers, allowing for the calculation of the rotational energy barrier.

Computational Methods:

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules. By calculating the potential energy surface as a function of specific dihedral angles, the most stable conformers and the transition states connecting them can be identified.

For a molecule like this compound, a key conformational feature is the relative orientation of the 2-fluorophenyl ring and the urea moiety. The presence of the bulky tert-butyl group on one side and the ortho-fluorine on the other introduces steric and electronic effects that influence the preferred conformation. DFT calculations on similar molecules, such as 3-tert-butyl-1-(3-hydroxyphenyl)urea, have shown a close correlation between the optimized molecular structure and the one determined by X-ray diffraction. researchgate.net This suggests that computational methods can reliably predict the geometry of this compound.

Computational Chemistry and Theoretical Investigations of 1 Tert Butyl 3 2 Fluorophenyl Urea

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of urea (B33335) derivatives. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. For instance, studies on the related compound 3-tert-butyl-1-(3-hydroxyphenyl)urea (B11947072) have utilized the B3LYP method with a 6-311+G(2d,p) basis set to optimize the molecular structure and calculate frontier orbital energies. researchgate.net Such calculations reveal that the optimized molecular structure is often very close to what is determined experimentally by X-ray diffraction. researchgate.net

The reactivity of a molecule can be inferred from calculated quantum chemical descriptors. For example, a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) suggests high chemical reactivity and low kinetic stability, indicating a propensity for intramolecular charge transfer. researchgate.net

Table 1: Quantum Chemical Reactivity Descriptors (Illustrative for a Urea Derivative)

| Descriptor | Symbol | Typical Significance |

|---|---|---|

| HOMO Energy | EHOMO | Represents electron-donating ability |

| LUMO Energy | ELUMO | Represents electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity |

| Hardness | η | (ELUMO - EHOMO)/2; measures resistance to charge transfer |

| Softness | S | 1/η; inverse of hardness, indicates reactivity |

This table illustrates typical descriptors derived from quantum chemical calculations for assessing molecular reactivity.

Molecular Orbital (MO) analysis, focusing on the HOMO and LUMO, is crucial for understanding chemical reactions. The HOMO represents the region from which an electron is most likely to be donated in a reaction, while the LUMO is the most likely region to accept an electron. The distribution and energy of these orbitals are key to predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are color-coded to indicate regions of varying electrostatic potential.

Red Regions: Indicate negative potential (electron-rich), typically found around electronegative atoms like oxygen. These areas are prone to electrophilic attack. researchgate.net

Blue Regions: Indicate positive potential (electron-poor), often located around hydrogen atoms, especially those bonded to nitrogen (N-H groups). These areas are susceptible to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For a urea molecule, the MEP map typically shows a highly negative potential around the carbonyl oxygen, identifying it as a primary site for electrophilic interaction and hydrogen bond acceptance. researchgate.net The N-H protons appear as positive potential regions, making them key hydrogen bond donors.

Quantum chemical methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies are often scaled by a factor (e.g., 0.9731 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra. researchgate.net This allows for precise assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental results. Studies on similar urea compounds have shown that DFT calculations can confirm the molecular structure by matching predicted shifts to those observed in the lab. researchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict UV-Vis absorption spectra. The calculations can identify the specific molecular orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO) responsible for the absorption bands. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For a flexible molecule like 1-tert-butyl-3-(2-fluorophenyl)urea, MD is essential for:

Conformational Sampling: Identifying the most stable and frequently adopted three-dimensional shapes (conformations) of the molecule in different environments (e.g., in solution). The bulky tert-butyl group and the substituted phenyl ring create steric constraints that influence the preferred conformations around the urea linker.

Intermolecular Interactions: Simulating how the molecule interacts with solvent molecules or other solutes. In crystal structures of related urea compounds, intermolecular packing is often stabilized by a network of hydrogen bonds and van der Waals forces, which can be explored in detail using MD. researchgate.net Hirshfeld surface analysis, a computational tool, is often used to investigate and quantify these intermolecular interactions in crystal packing. nih.gov

Binding Site Analysis and Ligand-Target Interaction Modeling (Theoretical Frameworks)

Phenylureas are a common scaffold in drug discovery, often targeting protein kinases. Ligand-target interaction modeling, primarily through molecular docking, is a theoretical framework used to predict how a ligand like this compound might bind to a biological target. nih.gov

The process involves:

Defining the Binding Site: Identifying the pocket or cavity on the target protein where the ligand is expected to bind. This is often done using the crystal structure of the protein, sometimes with a known ligand already bound. nih.gov

Docking Simulation: A computational algorithm samples numerous positions and orientations (poses) of the flexible ligand within the rigid or flexible binding site.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity. The pose with the best score is predicted as the most likely binding mode.

Docking analyses of diaryl urea derivatives acting as B-RAF inhibitors reveal essential hydrogen bonds between the urea moiety and the protein's active site residues. nih.govmui.ac.ir The N-H groups of the urea typically act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor, anchoring the ligand in the binding pocket. The phenyl rings often engage in hydrophobic and π-π stacking interactions with protein residues. Machine learning models are also being developed to predict drug-target interactions on a larger scale, which can help identify potential targets for novel compounds. nih.gov

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics (Theoretical Aspects of Substituent Effects)

Structure-Activity Relationship (SAR) modeling aims to correlate a molecule's structural features with its biological activity. Quantitative Structure-Activity Relationship (QSAR) is a computational approach that builds mathematical models for this purpose. nih.gov

For urea derivatives, QSAR studies analyze how different substituents affect their inhibitory activity. nih.gov The analysis relies on molecular descriptors that quantify various properties:

Electronic Descriptors: Describe the effect of substituents on the electron distribution (e.g., Hammett constants, partial charges). The electron-withdrawing nature of the fluorine atom on the phenyl ring in this compound significantly influences the electronic properties of the ring and the adjacent urea group.

Steric Descriptors: Quantify the size and shape of substituents (e.g., molar refractivity, van der Waals volume). The bulky tert-butyl group has a significant steric influence, which can affect binding affinity and selectivity. acs.org

Hydrophobic Descriptors: Measure the lipophilicity of the molecule (e.g., LogP), which impacts its ability to cross cell membranes.

Topological Descriptors: Describe the connectivity and branching of the molecule. nih.gov

QSAR models, often built using methods like multiple linear regression or machine learning algorithms like support vector machines, can reveal that factors such as molecular size, aromaticity, and polarizability significantly affect the inhibitory activity of urea-based compounds. nih.gov These models serve as predictive tools, allowing chemists to estimate the activity of newly designed molecules before they are synthesized, thereby streamlining the drug discovery process. nih.gov

Chemical Reactivity and Transformation Studies of 1 Tert Butyl 3 2 Fluorophenyl Urea

Reaction Mechanism Elucidation for Derivatization and Degradation Pathways

The degradation of phenylurea compounds, a class to which 1-tert-butyl-3-(2-fluorophenyl)urea belongs, generally follows established pathways. These pathways often involve modifications of the urea (B33335) functional group and the aromatic ring.

Derivatization: The synthesis of urea derivatives can be achieved through several classical and modern methods. A common approach involves the reaction of an isocyanate with an amine. nih.gov For this compound, this would involve the reaction of 2-fluorophenyl isocyanate with tert-butylamine (B42293). The urea functionality is capable of forming multiple stable hydrogen bonds, which is a key aspect of its interaction with biological targets. nih.gov

Degradation Pathways: The degradation of phenylurea herbicides can proceed through several mechanisms, including biodegradation and photodegradation. oup.comnih.gov While specific studies on this compound are not extensively detailed in the provided results, general pathways for similar compounds can be inferred.

N-Dealkylation: A common initial step in the degradation of N,N-disubstituted phenylureas is the removal of one or both alkyl groups from the terminal nitrogen atom. oup.com

Hydrolysis: The urea bond can be hydrolyzed to yield an aniline (B41778) derivative and an amine. In the case of this compound, this would likely produce 2-fluoroaniline (B146934) and tert-butylamine. This process can be influenced by microbial activity. oup.com

Hydroxylation: The aromatic ring can undergo hydroxylation, introducing a hydroxyl group onto the phenyl ring.

Oxidation: Oxidation of the tert-butyl group could also occur as part of the degradation process.

A proposed general degradation pathway for phenylurea herbicides involves initial N-dealkylation followed by hydrolysis to the corresponding aniline. oup.com Another possibility is direct hydrolysis to the aniline derivative. oup.com

Functional Group Interconversions and Strategic Modifications

The modification of this compound can be approached through various functional group interconversions to explore structure-activity relationships or to alter its physicochemical properties.

Modifications of the Urea Moiety: The hydrogen-bonding capability of the urea group can be modulated by introducing electron-donating or electron-withdrawing groups on the nitrogen substituents. nih.gov This can influence properties like solubility.

Modifications of the Aromatic Ring: The 2-fluorophenyl group offers several possibilities for modification. The fluorine atom can be replaced by other functional groups through nucleophilic aromatic substitution, although this often requires harsh conditions. Other positions on the ring could be functionalized via electrophilic aromatic substitution reactions.

Modifications of the Tert-butyl Group: While the tert-butyl group is generally stable, it can potentially be modified or replaced to investigate its role in the molecule's activity.

The following table outlines potential strategic modifications and the resulting functional group interconversions:

| Original Functional Group | Target Functional Group | Potential Reagents/Reaction Type |

| Urea N-H | N-Alkylated Urea | Alkyl halide, Base |

| Phenyl-Fluorine | Phenyl-Alkoxy | Alkoxide, Nucleophilic Aromatic Substitution |

| Phenyl C-H | Phenyl-Nitro | HNO₃, H₂SO₄ |

| Phenyl C-H | Phenyl-Halogen | Halogen, Lewis Acid |

Photochemical and Thermochemical Stability Investigations under Controlled Conditions

The stability of phenylurea compounds under light and heat is a critical factor in determining their environmental persistence and handling requirements.

Photochemical Stability: Phenylurea herbicides can undergo photochemical degradation when exposed to sunlight. oup.com This process can lead to the formation of various photoproducts. For instance, irradiation of diuron (B1670789), a related phenylurea, can lead to the formation of N-formylated and demethylated products. oup.com The presence of photosensitizers, such as titanium dioxide (TiO₂), can accelerate the photodegradation of urea-based compounds. nih.gov The mechanism often involves the generation of reactive oxygen species like hydroxyl radicals that attack the organic molecule. nih.govmdpi.com

Thermochemical Stability: The thermal stability of urea derivatives can vary. While specific data for this compound is not available in the provided results, related compounds are known to decompose at elevated temperatures. For example, ammonium (B1175870) chloride, a simple inorganic compound with some structural similarities in terms of N-H bonds, decomposes into ammonia (B1221849) and hydrogen chloride gas upon heating. wikipedia.org The thermal decomposition of this compound would likely involve the breakdown of the urea linkage.

Hydrolytic Stability under Varying Chemical Conditions

The hydrolytic stability of phenylurea herbicides is a key parameter influencing their environmental behavior. Generally, these compounds are stable to chemical degradation in aqueous solutions under moderate temperatures and a pH range of 4–10. oup.com This suggests that chemical degradation in most agricultural soils is of minor importance compared to biodegradation. oup.com

The following table summarizes the expected hydrolytic stability of this compound under different pH conditions, based on general data for phenylureas:

| pH Condition | Expected Stability | Primary Degradation Pathway |

| Acidic (pH < 4) | Relatively Stable | Acid-catalyzed hydrolysis (slow) |

| Neutral (pH 4-10) | Stable | Minimal chemical hydrolysis oup.com |

| Basic (pH > 10) | Less Stable | Base-catalyzed hydrolysis rsc.org |

Exploration of 1 Tert Butyl 3 2 Fluorophenyl Urea in Supramolecular Chemistry and Materials Science

Self-Assembly Processes and Molecular Recognition Phenomena

The self-assembly of urea (B33335) derivatives is primarily driven by the formation of strong and directional hydrogen bonds between the N-H protons (donors) and the carbonyl oxygen (acceptor) of the urea group. This interaction typically leads to the formation of one-dimensional hydrogen-bonded chains or tapes. In the case of 1-Tert-butyl-3-(2-fluorophenyl)urea, the two N-H groups can form bifurcated hydrogen bonds with the carbonyl oxygen of a neighboring molecule, a common motif in urea crystal engineering.

The presence of the bulky tert-butyl group is anticipated to sterically influence the packing of these hydrogen-bonded chains, potentially leading to the formation of more complex and less planar assemblies compared to less substituted ureas. The 2-fluorophenyl group can also play a crucial role in directing the supramolecular architecture through various non-covalent interactions, including C-H···F and π-π stacking interactions. The fluorine atom, being highly electronegative, can act as a weak hydrogen bond acceptor, further stabilizing the crystal lattice.

Molecular recognition is a key feature of urea-based systems, particularly in the context of anion binding. The N-H protons of the urea moiety can act as a binding pocket for various anions, such as halides and oxoanions, through hydrogen bonding. Density functional theory (DFT) studies on similar substituted ureas have shown that the binding strength is influenced by the electronic nature of the substituents on the phenyl ring. The electron-withdrawing fluorine atom in the ortho position of this compound is expected to increase the acidity of the N-H protons, thereby enhancing its anion binding capabilities.

Table 1: Predicted Hydrogen Bond Geometries in this compound Dimers (Based on Analogous Systems)

| Interaction | Typical Distance (Å) | Typical Angle (°) |

| N-H···O=C | 1.8 - 2.2 | 150 - 180 |

| C-H···F | 2.2 - 2.6 | 130 - 170 |

Note: The data in this table is based on typical values observed in crystal structures of related phenylurea derivatives and represents predicted geometries.

Applications in Soft Materials: Gels, Liquid Crystals, and Polymers

The strong directional hydrogen bonding of ureas makes them excellent building blocks for the construction of soft materials.

Gels: Low-molecular-weight organogelators (LMOGs) based on urea derivatives have been extensively studied. The self-assembly of these molecules in organic solvents can lead to the formation of three-dimensional fibrillar networks that immobilize the solvent, resulting in a gel. The gelation properties are highly dependent on the molecular structure. For this compound, the combination of the strong urea-urea interactions and the potential for other non-covalent interactions from the fluorophenyl group could facilitate the formation of stable organogels in specific solvents. The tert-butyl group would likely influence the solubility and the morphology of the self-assembled fibers.

Liquid Crystals: While less common for simple ureas, the incorporation of urea moieties into more complex molecular architectures can lead to liquid crystalline behavior. The rigid phenylurea core combined with appropriate flexible side chains can promote the formation of mesophases. The presence of the fluorine atom in this compound could influence the mesomorphic properties due to its effect on molecular polarity and packing.

Polymers: Polyureas are a well-established class of polymers with applications ranging from elastomers to high-performance fibers. The incorporation of this compound as a monomer or a pendant group in a polymer chain could be used to introduce specific functionalities. The hydrogen-bonding capabilities of the urea group can act as physical crosslinks, enhancing the mechanical properties of the polymer. The fluorophenyl moiety could be exploited to tune the surface properties or the polymer's interaction with other molecules.

Development of Sensors and Responsive Materials Utilizing Urea Moieties

The ability of the urea group to bind anions has been widely exploited in the development of chemical sensors. The binding event can be transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).

For this compound, the binding of an anion to the N-H protons would perturb the electronic structure of the molecule. If the fluorophenyl ring is part of a chromophore or fluorophore, this binding event could lead to a detectable optical response. The selectivity of such a sensor would be determined by the size, shape, and charge of the binding pocket created by the urea group and the surrounding substituents. The 2-fluoro substituent is predicted to enhance the sensitivity towards anions compared to its non-fluorinated counterpart.

Furthermore, materials incorporating this compound could be designed to be responsive to external stimuli. For example, a polymer or gel containing this urea derivative could exhibit changes in its mechanical properties, shape, or color upon exposure to specific anions. This responsiveness is a direct consequence of the disruption or modification of the hydrogen-bonding network within the material upon anion binding.

Host-Guest Chemistry and Complexation Studies

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. Urea derivatives can act as hosts for a variety of guests. The self-assembly of this compound could lead to the formation of supramolecular structures with cavities or channels capable of encapsulating guest molecules.

The nature of the guest would depend on the size and chemical nature of the cavity formed. For instance, the aromatic fluorophenyl groups might favor the inclusion of other aromatic molecules through π-π stacking interactions. The hydrogen-bonding environment within the host structure could also allow for the selective binding of guest molecules with complementary hydrogen-bonding functionalities.

While no specific host-guest complexes of this compound have been reported, studies on analogous systems suggest that complexation can significantly alter the properties of both the host and the guest, with potential applications in areas such as catalysis, separation, and drug delivery.

Advanced Analytical Method Development and Characterization Strategies for 1 Tert Butyl 3 2 Fluorophenyl Urea

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are central to assessing the purity of 1-tert-butyl-3-(2-fluorophenyl)urea and separating it from starting materials, intermediates, and degradation products. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose, while Gas Chromatography (GC) can be employed for the analysis of volatile components.

The development of a robust HPLC method is critical for the routine analysis and purity control of this compound. Phenylurea compounds are well-suited for reversed-phase HPLC. Method development for analogous compounds, such as the herbicide diuron (B1670789), provides a strong basis for establishing analytical conditions. scielo.brresearchgate.net Separation is typically achieved on a C18 column with a mobile phase consisting of a gradient or isocratic mixture of acetonitrile (B52724) and water. scielo.brsielc.com Detection is commonly performed using a UV detector, often at a wavelength of 254 nm, where the phenylurea chromophore exhibits significant absorbance. scielo.brresearchgate.net

A validated HPLC-UV method for the simultaneous determination of diuron and its metabolites demonstrates the effectiveness of this approach. scielo.br The method's validation, including parameters like specificity, linearity, accuracy, and precision, ensures the reliability of the results for quantification and impurity profiling. scielo.brresearchgate.net For this compound, a similar method would be developed and validated to ensure its suitability for routine quality control.

Table 1: Exemplar HPLC Method Parameters for a Phenylurea Analog (Diuron)

| Parameter | Value | Source |

|---|---|---|

| Column | C18 (e.g., Shimadzu VPODS Shim-pack, 250 mm x 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | Acetonitrile:Water (40:60, v/v) | mdpi.com |

| Flow Rate | 1.00 mL/min | mdpi.com |

| Injection Volume | 20 µL | scielo.brmdpi.com |

| Column Temperature | 30 °C | mdpi.com |

| Detection Wavelength | 254 nm | scielo.brresearchgate.netmdpi.com |

| Retention Time | 5.56 min | mdpi.com |

This table presents a validated method for the analogous compound diuron, which would serve as a starting point for the development of a specific method for this compound.

While HPLC is the preferred method for the analysis of the non-volatile this compound, GC is a valuable tool for the detection and quantification of volatile impurities or byproducts that may be present from its synthesis. The synthesis of N,N'-substituted ureas can sometimes leave residual starting materials, such as isocyanates or amines, which are often volatile and amenable to GC analysis.

For instance, the synthesis of this compound would likely involve the reaction of 2-fluoroaniline (B146934) with tert-butyl isocyanate. Any unreacted starting materials could be detected as volatile impurities. Furthermore, GC analysis can be employed following a derivatization step. For example, a method for the determination of the related difluorobenzoylurea insecticide, diflubenzuron (B1670561), involves derivatization with heptafluorobutyric anhydride (B1165640) to create a more volatile and thermally stable compound suitable for GC with electron-capture detection (GC-ECD). nih.gov A similar derivatization strategy could be developed for this compound or its potential degradation products for specific analytical applications.

Table 2: Potential Volatile Byproducts and their Analytical Approach

| Potential Volatile Byproduct | Origin | Analytical Technique |

|---|---|---|

| 2-Fluoroaniline | Unreacted starting material | GC-MS |

| tert-Butyl isocyanate | Unreacted starting material | GC-MS (with derivatization) |

| Di-tert-butylurea | Side-reaction of tert-butyl isocyanate | GC-MS |

Advanced Hyphenated Techniques (LC-MS/MS, GC-MS) for Impurity Profiling and Structural Confirmation

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for comprehensive impurity profiling and structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying impurities in pharmaceutical compounds and other complex matrices. researchgate.netnih.gov For this compound, LC-MS/MS would be used to detect and identify process-related impurities and degradation products. An analytical method for linuron (B1675549) and diuron and their common metabolites, 3,4-dichlorophenylurea (DCPU) and 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), utilizes LC-MS/MS with an electrospray interface (ESI) in positive ion mode. epa.gov This approach allows for the sensitive detection and confirmation of these impurities in various sample matrices. epa.gov The fragmentation patterns observed in the MS/MS spectra provide crucial information for the structural elucidation of unknown impurities. sielc.com

GC-MS can be used to identify volatile and semi-volatile impurities. For example, a GC-MS method was used to analyze impurities in a p-phenetidine (B124905) sample, identifying several N-substituted byproducts. pnrjournal.com A similar approach could identify byproducts from the synthesis of this compound.

Table 3: Common Impurity Types in Phenylureas and their Analysis by LC-MS/MS

| Impurity Type | Potential Origin | Analytical Approach |

|---|---|---|

| Starting Materials | Incomplete reaction | LC-MS/MS monitoring of parent ions |

| Isomers | Impurities in starting materials or side reactions | Chromatographic separation and MS/MS fragmentation pattern comparison |

| Oxidative Degradants | Exposure to oxidative conditions | Identification of hydroxylated or other oxidized species by mass shift |

| Hydrolytic Degradants | Hydrolysis of the urea (B33335) linkage | Identification of corresponding aniline (B41778) and amine fragments |

Quantitative Analysis Methods (Spectrophotometric, NMR-based) for Research Purposes

For quantitative analysis in research settings, spectrophotometric and Nuclear Magnetic Resonance (NMR)-based methods offer valuable alternatives to chromatography.

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for the quantitative analysis of compounds with a suitable chromophore. pnrjournal.com Phenylurea herbicides like linuron exhibit strong UV absorbance, allowing for their quantification. mdpi.com A spectrophotometric method for linuron could be adapted for this compound by determining its wavelength of maximum absorbance (λmax) in a suitable solvent and creating a calibration curve. mdpi.comresearchgate.net However, this method is generally less specific than chromatographic techniques and may be subject to interference from other UV-absorbing species in the sample. researchgate.net

Quantitative NMR (qNMR) is a powerful and highly specific primary analytical method. diva-portal.orgrsc.org Due to the presence of a fluorine atom, ¹⁹F qNMR is particularly well-suited for the analysis of this compound. acgpubs.org ¹⁹F NMR offers high sensitivity and a wide chemical shift range, which often results in less signal overlap compared to ¹H NMR. diva-portal.org A ¹⁹F qNMR method for the insecticide diflubenzuron has been developed, demonstrating the feasibility of this technique for quantitative analysis of fluorinated phenylurea compounds. acgpubs.org The method involves using a suitable internal standard and optimizing acquisition parameters to ensure accurate and precise quantification. rsc.orgacgpubs.org

Table 4: Comparison of Quantitative Analysis Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| UV-Vis Spectrophotometry | Measures absorbance of light by the chromophore | Rapid, simple, cost-effective pnrjournal.com | Lower specificity, potential for interference researchgate.net |

| ¹⁹F qNMR | Signal intensity is directly proportional to the number of nuclei | High specificity, no need for identical standard, non-destructive diva-portal.orgrsc.org | Requires specialized equipment, lower sensitivity than MS |

Interactions with Biological Systems: a Mechanistic and Methodological Perspective Strictly Non Clinical

Investigation of Molecular Interactions with Purified Biomolecules (e.g., enzymes, proteins, DNA) in vitro

The initial step in characterizing the biological activity of a compound involves studying its direct physical interactions with purified biological macromolecules. Urea (B33335) derivatives are known to interact with a variety of proteins, often through hydrogen bonding facilitated by the urea moiety. nih.gov These interactions can be investigated through a suite of biophysical and biochemical techniques to determine binding partners and the nature of the binding.

Determining the binding affinity of a compound to its molecular target is crucial for understanding its potency and specificity. Several key methodologies are employed for this purpose:

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target biomolecule) immobilized on a sensor chip. nih.govnih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of both the association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (K₋) can be calculated. nih.govillinois.edu SPR is a powerful tool for screening compounds and can provide detailed kinetic information about the binding interaction. youtube.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. malvernpanalytical.com In an ITC experiment, a solution of the compound is titrated into a solution containing the target biomolecule. The resulting heat change is measured, providing a direct determination of the binding enthalpy (ΔH). youtube.comharvard.edu From the binding isotherm, the binding affinity (K₋), stoichiometry (n), and entropy (ΔS) of the interaction can be determined. malvernpanalytical.comharvard.edu ITC is considered the gold standard for thermodynamic characterization of binding interactions. nih.gov

Enzymatic Assays: If the target biomolecule is an enzyme, its activity can be monitored in the presence of varying concentrations of the inhibitor compound. The concentration of the compound that reduces the enzyme's activity by 50% is known as the IC₅₀ value. While IC₅₀ is a measure of potency, it can be related to the inhibition constant (Kᵢ), which is a more direct measure of binding affinity for inhibitors. For example, studies on phenyl urea derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) have utilized enzymatic assays to determine their IC₅₀ values. nih.govnih.gov

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a compound bound to its target biomolecule at atomic resolution. nih.gov By co-crystallizing the compound with the target protein, or by soaking the compound into pre-formed crystals of the protein, a detailed picture of the binding mode can be obtained. This includes identifying the specific amino acid residues involved in the interaction, the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. Such structural information is invaluable for understanding the basis of affinity and selectivity and for guiding the rational design of more potent and specific derivatives. nih.govresearchgate.net For instance, crystallographic studies of urease complexed with various inhibitors have been instrumental in rational drug design. nih.gov

Chemical Proteomics and Affinity-Based Protein Profiling Methodologies for Target Identification

When the molecular target of a compound is unknown, chemical proteomics and affinity-based protein profiling (ABPP) can be employed for its identification. These techniques use a modified version of the compound, often containing a reactive group or a tag, to capture its interacting proteins from a complex biological sample, such as a cell lysate. nih.gov The captured proteins are then identified using mass spectrometry. This approach can provide an unbiased view of the compound's protein interaction landscape within a more complex biological context. While specific data for 1-tert-butyl-3-(2-fluorophenyl)urea is not available, the principles of chemical proteomics have been applied to other complex molecules to identify their targets.

Enzyme Inhibition Kinetics and Mechanism of Action (Focus on in vitro Enzymatic Studies)

For compounds that target enzymes, it is crucial to understand not only their binding affinity but also their mechanism of inhibition. Enzyme kinetic studies can distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive inhibition. youtube.comyoutube.com This is typically done by measuring the initial reaction rates of the enzyme at various substrate and inhibitor concentrations and then analyzing the data using graphical methods like Lineweaver-Burk or Michaelis-Menten plots. For example, kinetic studies of urease inhibitors have revealed different modes of action, including slow-binding inhibition. mdpi.com

| Type of Inhibition | Effect on Kₘ | Effect on Vₘₐₓ |

| Competitive | Increases | Unchanged |

| Non-competitive | Unchanged | Decreases |

| Uncompetitive | Decreases | Decreases |

Theoretical Frameworks for Understanding Ligand-Target Specificity and Selectivity

Computational and theoretical approaches play a significant role in understanding and predicting the specificity and selectivity of a ligand for its target. Molecular docking simulations can predict the preferred binding mode of a compound within the active site of a protein. mdpi.com Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic nature of the ligand-target interaction and help to rationalize the observed binding affinities and selectivity. mdpi.com These computational methods, often used in conjunction with experimental data, provide a powerful framework for structure-based drug design and for understanding the molecular determinants of a compound's biological activity. The urea functionality is frequently used in drug design to form key hydrogen bond interactions with protein targets, which can be modeled and analyzed using these theoretical frameworks. nih.gov

Environmental Chemistry and Degradation Pathways of 1 Tert Butyl 3 2 Fluorophenyl Urea

Photodegradation Mechanisms in Aqueous and Solid Phases

Photodegradation, or the breakdown of compounds by light, is a primary abiotic mechanism for the environmental dissipation of many pesticides. For phenylurea herbicides, this process can occur through direct absorption of solar radiation or via indirect mechanisms involving photosensitizers.

In aqueous environments, the photodegradation of phenylurea herbicides can be influenced by the presence of substances like nitrate (B79036), humic acids, and metallic ions, which can act as photosensitizers and accelerate the degradation process. For instance, studies on the sulfonylurea herbicide flucetosulfuron (B1672862) have shown that photocatalysts like titanium dioxide (TiO2) and photosensitizers such as hydrogen peroxide (H2O2) and potassium nitrate (KNO3) significantly enhance its degradation under UV irradiation. nih.gov The photodegradation of another related compound, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea (B33335), has been studied in various media, indicating that the rate and products of photoreaction are medium-dependent. mdpi.com

While direct photolysis of the analogous herbicide Tebuthiuron in sterile aqueous solutions has been reported to be slow, photolysis on soil surfaces may be more significant. nih.gov One study noted that approximately 43% of a Tebuthiuron solution was degraded after 15 days of continuous irradiation with a sunlamp, suggesting that sunlight can contribute to its breakdown in the environment. agriculture.gov.au The mechanism of photodegradation for phenylurea herbicides often involves the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the herbicide molecule. rsc.orgnih.gov The process can lead to hydroxylation of the aromatic ring, dealkylation of the urea side chain, and eventual cleavage of the urea bridge.

Table 1: Factors Influencing Photodegradation of Phenylurea Herbicides

| Factor | Influence on Photodegradation | Example Compound(s) |

| Light Source | UV irradiation is generally more effective than simulated solar light. | 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea mdpi.com |

| Photocatalysts | Presence of TiO2 significantly accelerates degradation rates. | Flucetosulfuron nih.gov |

| Photosensitizers | H2O2, KNO3, and humic acids can enhance photodegradation. | Flucetosulfuron nih.gov |

| Medium | Degradation rates and products vary between aqueous and solid phases. | 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea mdpi.com |

| pH | Can influence the rate of degradation in aqueous solutions. | Tebuthiuron unesp.brcapes.gov.br |

Biotransformation Pathways by Environmental Microorganisms (Focus on Chemical Breakdown)

Microbial degradation is a crucial process determining the environmental persistence of phenylurea herbicides. Soil microorganisms, including bacteria and fungi, can utilize these compounds as a source of carbon and nitrogen, leading to their breakdown into less complex molecules.

The biotransformation of phenylurea herbicides typically proceeds through a series of well-documented reactions. The initial and most common steps involve N-demethylation and/or N-dealkylation of the urea side chain. This is followed by the hydrolysis of the urea bridge, which releases a substituted aniline (B41778) and a corresponding amine. For 1-Tert-butyl-3-(2-fluorophenyl)urea, this would likely lead to the formation of 2-fluoroaniline (B146934). These aniline metabolites can then be further degraded by microorganisms. nih.gov

Several bacterial strains have been identified that can degrade phenylurea herbicides. For example, Arthrobacter sp. N2 has been shown to transform diuron (B1670789), chlorotoluron, and isoproturon (B30282) into their corresponding anilines. nih.gov Similarly, a Micrococcus sp. strain isolated from a diuron-contaminated site was capable of transforming diuron into 1-(3,4-dichlorophenyl)urea. nih.gov The rate and extent of biotransformation are influenced by the specific microbial populations present in the soil, as well as environmental factors such as temperature, moisture, and pH.

The presence of the tert-butyl group in this compound may influence its susceptibility to microbial attack. While specific data is lacking, studies on the analogous herbicide Tebuthiuron indicate that its microbial degradation can be slow. In one study, 38% of the original Tebuthiuron remained in a loamy soil after 21 months. agriculture.gov.au

Table 2: Common Biotransformation Reactions for Phenylurea Herbicides

| Reaction | Description | Resulting Products |

| N-Dealkylation | Removal of alkyl groups from the nitrogen atoms of the urea moiety. | Monomethylated or demethylated intermediates. |

| Hydrolysis | Cleavage of the urea bridge. | Substituted aniline and an amine. |

| Hydroxylation | Introduction of a hydroxyl group onto the aromatic ring. | Hydroxylated metabolites. |

| Ring Cleavage | Breakdown of the aromatic ring structure. | Aliphatic compounds. |

Persistence and Mobility Studies in Abiotic Systems (Soil, Water)

The persistence and mobility of a pesticide in the environment determine its potential to contaminate soil and water resources. These properties are influenced by the chemical's intrinsic characteristics and its interactions with soil and water components.

Persistence: Phenylurea herbicides exhibit a wide range of persistence in the environment. oregonstate.edu The half-life of these compounds in soil can vary from a few weeks to over a year, depending on factors such as soil type, organic matter content, pH, temperature, and microbial activity. erams.com The herbicide Tebuthiuron, which shares the tert-butyl substitution, is known for its high persistence, with a typical soil half-life of around 360 days. wa.gov In some cases, its half-life can exceed a year. scielo.br This high persistence is attributed to its resistance to both chemical and biological degradation. epa.gov The presence of the fluorine atom in this compound could potentially increase its persistence due to the strength of the carbon-fluorine bond.

Mobility: The mobility of a pesticide in soil is largely governed by its sorption to soil particles and its water solubility. Phenylurea herbicides generally have moderate to high water solubility, which can increase their potential for leaching. erams.com Tebuthiuron, for example, has a relatively high water solubility of 2,300 parts per million, suggesting a greater potential for transport through the soil profile. regulations.gov Its potential to leach to groundwater is considered high. wa.gov The mobility of these herbicides is inversely related to the clay and organic matter content of the soil; higher content of these components leads to greater adsorption and reduced mobility. oregonstate.eduregulations.gov

Table 3: Physicochemical Properties Influencing Persistence and Mobility of Tebuthiuron (as an analogue)

| Property | Value | Implication | Reference |

| Soil Half-life | ~360 days | High persistence | wa.gov |

| Water Solubility | 2,300 ppm | High potential for leaching | regulations.gov |

| Vapor Pressure | Low | Low potential for volatilization | regulations.gov |

| Sorption | Decreases with lower clay and organic matter content | Higher mobility in sandy soils | regulations.gov |

Advanced Oxidation Processes for Environmental Remediation (If Applicable as a Model Compound)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods used for the remediation of water and soil contaminated with persistent organic pollutants. These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds, leading to their degradation and, ideally, complete mineralization to carbon dioxide, water, and inorganic ions.

Given the persistence of some phenylurea herbicides, AOPs represent a promising technology for their removal from contaminated environments. Several AOPs have been investigated for the degradation of phenylurea herbicides, including:

Photo-Fenton: This process involves the use of Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) in the presence of UV light. Studies on the degradation of Tebuthiuron using the solar photo-Fenton process have shown high efficiency, even at circumneutral pH. unesp.brcapes.gov.br The photo-Fenton process has also been successfully applied to degrade other herbicides like diuron and 2,4-D. nih.gov

Heterogeneous Photocatalysis: This method utilizes semiconductor photocatalysts, such as titanium dioxide (TiO2) or cerium oxide (CeO2), which, upon irradiation with UV light, generate electron-hole pairs that lead to the formation of hydroxyl radicals. mdpi.commdpi.com This has been shown to be effective for the degradation of various herbicides.

Electrochemical Oxidation: This technique employs anodes with high oxygen evolution overpotential, such as boron-doped diamond (BDD) electrodes, to generate hydroxyl radicals and other oxidizing species. Electrochemical degradation has been successfully used for the removal of Tebuthiuron from wastewater, achieving significant mineralization. nih.gov

The applicability of these AOPs to this compound would depend on its specific chemical properties. However, based on the successful degradation of the structurally similar and persistent herbicide Tebuthiuron, it is highly probable that AOPs would be an effective remediation strategy for this compound as well.

Table 4: Efficacy of Different AOPs on the Degradation of Tebuthiuron

| AOP Method | Key Features | Degradation Efficiency | Reference |

| Solar Photo-Fenton | Uses solar irradiation, Fe(III)-citrate complexes. | High oxidation and TOC removal at circumneutral pH. | unesp.brcapes.gov.br |

| Photo-Fenton (blacklight) | Uses ferrioxalate (B100866) complex as Fe2+ source. | Rapid degradation, with Tebuthiuron being the most recalcitrant among tested herbicides. | nih.gov |

| Electrochemical Oxidation (BDD anode) | Employs boron-doped diamond electrodes. | High mineralization efficiency (up to 80%). | nih.gov |

An exploration of the future research landscape for the chemical compound this compound reveals a wealth of untapped potential. While direct research on this specific molecule is limited, its structural components—a fluorinated phenyl ring, a urea linker, and a tert-butyl group—suggest promising avenues in diverse scientific and technological fields. This article outlines key areas for future investigation, from novel chemical technologies to advanced analytical methodologies.

Q & A

Q. Recommendations for Researchers :

- Prioritize substituent-position studies (para vs. ortho fluorine) using QSAR models.

- Validate kinase selectivity via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.